molecular formula C9H8FN3OS B1299532 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol CAS No. 436095-85-1

5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol

Cat. No. B1299532
M. Wt: 225.25 g/mol
InChI Key: JJJUDPUJCHMLGO-UHFFFAOYSA-N
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Description

The compound "5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 4-fluoro-phenylamino group suggests potential biological activity, as fluorine atoms are often included in pharmaceuticals to enhance their properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carbon disulfide or other reagents to form the oxadiazole ring. In the case of compounds with similar structures, the synthesis has been achieved by refluxing the appropriate precursors, such as 1,3,4 oxadiazole-2-thiol with other reagents like 4-(2-chloroethyl) morpholine hydrochloride . The Mannich reaction has also been used to introduce the amino-methyl group into the oxadiazole ring . These methods provide a basis for the synthesis of the compound , although the exact synthesis details for this specific compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazole derivatives has been confirmed using various spectroscopic techniques, including NMR, IR, and Mass spectral studies. Single-crystal X-ray diffraction studies have also been employed to determine the crystal structure and lattice parameters, confirming the compound's monoclinic system . These techniques would be applicable for analyzing the molecular structure of "5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol".

Chemical Reactions Analysis

The 1,3,4-oxadiazole ring is known to participate in various chemical reactions. For instance, it can act as a condensing agent in the synthesis of amides, esters, and ureas . The thiol group present in the compound can also undergo tautomerism, which is the interconversion between thiol and thione forms, affecting the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of the 4-fluoro-phenylamino group can affect the compound's electron distribution, which can be studied using HOMO and LUMO analysis to determine charge transfer within the molecule . The compound's stability can be analyzed using NBO analysis, which assesses hyper-conjugative interactions and charge delocalization . The first hyperpolarizability of similar compounds suggests potential for non-linear optical applications . Additionally, the antimicrobial and antioxidant properties of these compounds have been evaluated, with some showing significant activity .

Scientific Research Applications

Antimicrobial Activities

Several studies highlight the synthesis and evaluation of oxadiazole derivatives, including structures similar to 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol, for their antimicrobial properties. For instance, JagadeeshPrasad et al. (2015) synthesized a series of Mannich bases bearing the 1,3,4-oxadiazoline ring system and screened them for antimicrobial activities, revealing promising results against various microbial strains (JagadeeshPrasad et al., 2015). Similarly, compounds with the oxadiazole structure have been evaluated for their effectiveness against bacteria, mold, and yeast, showing considerable antimicrobial activity in several cases (Tien et al., 2016).

Corrosion Inhibition

The effectiveness of oxadiazole derivatives as corrosion inhibitors has been extensively studied. Ammal et al. (2018) assessed the corrosion inhibition ability of oxadiazole derivatives on mild steel in sulfuric acid, demonstrating their potential to form protective layers on metal surfaces (Ammal et al., 2018).

Enzyme Inhibition

Oxadiazole derivatives have also been found to inhibit specific enzymes. Yamada et al. (2004) discovered that a series of 5-aryl-1,3,4-oxadiazole-2-thiols can inhibit trans-cinnamate 4-hydroxylase, a key enzyme in plant phenylpropanoid biosynthesis, indicating the potential application of these compounds in agrochemical development (Yamada et al., 2004).

Antioxidant Properties

Research into the antioxidant capacity of oxadiazole derivatives has shown promising results. For example, Shehzadi et al. (2018) explored the radical scavenging and endogenous defense system inducing activities of a novel oxadiazole derivative, demonstrating its significant antioxidant potential (Shehzadi et al., 2018).

properties

IUPAC Name

5-[(4-fluoroanilino)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)11-5-8-12-13-9(15)14-8/h1-4,11H,5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJUDPUJCHMLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=NNC(=S)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360670
Record name 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol

CAS RN

436095-85-1
Record name 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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